![molecular formula C20H32N4O2 B259495 2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B259495.png)
2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have potent anti-inflammatory and analgesic effects. It has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one in lab experiments include its potent anti-inflammatory and analgesic properties. It is also relatively easy to synthesize using standard laboratory techniques. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one. One potential direction is the further study of its neuroprotective properties for the treatment of neurodegenerative diseases. Another potential direction is the development of more potent and selective inhibitors of the enzymes targeted by this compound. Additionally, the potential use of this compound in the treatment of other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease could also be explored.
Métodos De Síntesis
The synthesis of 2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one involves the reaction of 2-cyclohexen-1-one with piperazine in the presence of a base. The resulting product is then treated with 2,5-dimethyl-3-oxo-1-cyclohexene-1-acetic acid to yield the desired compound. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory techniques.
Aplicaciones Científicas De Investigación
2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one has been studied for its potential applications in scientific research. This compound has been shown to have potent anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C20H32N4O2 |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
2-amino-3-[4-(2-amino-5,5-dimethyl-3-oxocyclohexen-1-yl)piperazin-1-yl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C20H32N4O2/c1-19(2)9-13(17(21)15(25)11-19)23-5-7-24(8-6-23)14-10-20(3,4)12-16(26)18(14)22/h5-12,21-22H2,1-4H3 |
Clave InChI |
JWHMBBQTADOKQU-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)N)N2CCN(CC2)C3=C(C(=O)CC(C3)(C)C)N)C |
SMILES canónico |
CC1(CC(=C(C(=O)C1)N)N2CCN(CC2)C3=C(C(=O)CC(C3)(C)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-{[(3-chlorophenyl)carbamoyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B259412.png)

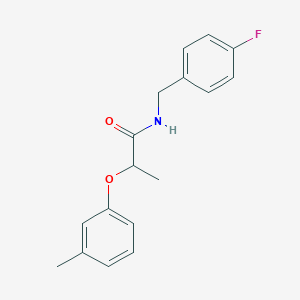
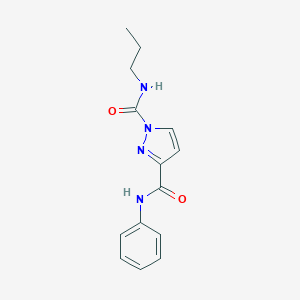
![2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,4-trimethylpentan-2-yl)acetamide](/img/structure/B259417.png)
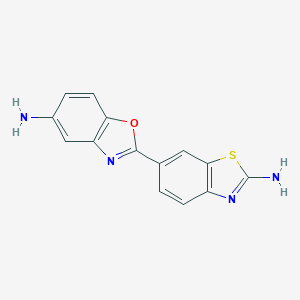
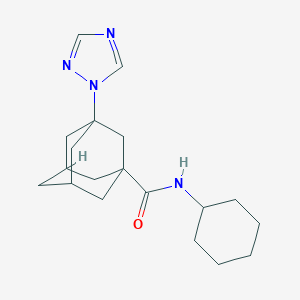
methanone](/img/structure/B259423.png)

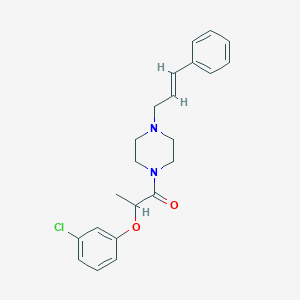
![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)
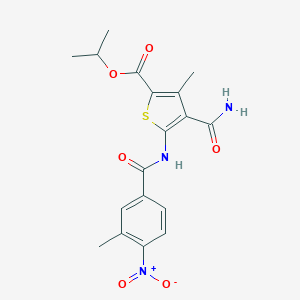
![ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B259437.png)